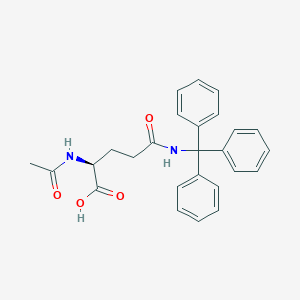

AC-Gln(trt)-OH

Description

BenchChem offers high-quality AC-Gln(trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Gln(trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRZQQXVIHKJKQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271334 | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163277-79-0 | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163277-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of N-acetyl-L-glutamine(trityl)-OH in Modern Peptide Synthesis: A Technical Guide

This guide provides an in-depth technical overview of N-acetyl-L-glutamine(trityl)-OH (AC-Gln(trt)-OH), a specialized amino acid derivative pivotal for advanced solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, strategic advantages, and detailed methodologies for the effective utilization of this reagent. We will explore the rationale behind its unique doubly-protected structure and provide field-proven insights into its application, ensuring the synthesis of high-purity, complex peptides.

Introduction: The Imperative for Advanced Protective Group Strategies in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of biomedical research and therapeutic development, is a meticulous process of sequential amino acid coupling. The success of this endeavor hinges on the precise and transient masking of reactive functional groups to prevent unwanted side reactions. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group are foundational, the diverse functionalities of amino acid side chains necessitate a sophisticated arsenal of orthogonal protecting groups.

Glutamine, with its amide-containing side chain, presents a particular challenge during peptide synthesis. Under the repetitive cycles of activation and coupling, the unprotected side-chain amide can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, particularly at the N-terminus. To circumvent these issues, protection of the glutamine side chain is often essential for the synthesis of long or complex peptides. The trityl (Trt) group, a bulky and acid-labile protecting group, has emerged as a highly effective choice for this purpose.

Furthermore, N-terminal acetylation is a common post-translational modification in native proteins and peptides, influencing their stability, biological activity, and pharmacokinetic properties.[1][2] The introduction of an N-terminal acetyl group can enhance a peptide's resistance to degradation by aminopeptidases and mimic the structure of naturally occurring proteins.[1]

AC-Gln(trt)-OH is a rationally designed building block that addresses both of these critical aspects. By incorporating a stable N-terminal acetyl group and a labile side-chain trityl group, this derivative offers a streamlined approach to synthesizing N-terminally acetylated peptides containing glutamine with high fidelity.

Chemical Properties and Synthesis of AC-Gln(trt)-OH

AC-Gln(trt)-OH, with the systematic IUPAC name (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid, is a white to off-white solid.[3] Its structure combines the features of N-acetylation and side-chain protection.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆N₂O₄ | [3] |

| Molecular Weight | 430.5 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF and NMP | [4] |

The synthesis of AC-Gln(trt)-OH is a two-step process that begins with the N-acetylation of L-glutamine, followed by the tritylation of the side-chain amide.

Synthesis of N-acetyl-L-glutamine

The first step involves the selective acetylation of the α-amino group of L-glutamine.

Experimental Protocol: Synthesis of N-acetyl-L-glutamine [5]

-

Dissolution: Dissolve L-glutamine in deionized water.

-

Reaction Setup: Add a suitable catalyst and cool the solution.

-

Acetylation: Slowly and simultaneously add acetic anhydride and a solution of sodium hydroxide to the reaction mixture, maintaining a pH between 7 and 12 and a temperature between 5 and 80°C.

-

Reaction Monitoring: Allow the reaction to proceed for 1-3 hours until acylation is complete.

-

Acidification: After completion, carefully add 6N hydrochloric acid to adjust the pH to 0.5-3.0.

-

Isolation: Concentrate the solution to remove water, induce crystallization by cooling to 0-10°C, and collect the crude product by centrifugation.

-

Purification: Recrystallize the crude product from deionized water with activated carbon treatment to yield pure N-acetyl-L-glutamine.

Synthesis of AC-Gln(trt)-OH

The second step is the protection of the side-chain amide of N-acetyl-L-glutamine with a trityl group.

Experimental Protocol: Synthesis of AC-Gln(trt)-OH

-

Dissolution: Dissolve N-acetyl-L-glutamine in a suitable aprotic solvent such as dichloromethane (DCM).

-

Tritylation: Add trityl chloride and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure AC-Gln(trt)-OH.

Application of AC-Gln(trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

AC-Gln(trt)-OH is primarily utilized in Fmoc-based SPPS. Its N-acetyl group remains stable throughout the synthesis, while the acid-labile trityl group is removed during the final cleavage from the resin.

The Strategic Advantage of Using AC-Gln(trt)-OH

The use of AC-Gln(trt)-OH offers several key advantages:

-

Prevention of Side Reactions: The trityl group effectively prevents the side-chain amide of glutamine from undergoing dehydration to a nitrile or cyclization to pyroglutamate.

-

Improved Solubility: The bulky and hydrophobic trityl group can enhance the solubility of the growing peptide chain in the organic solvents used for SPPS, which can be particularly beneficial for aggregating sequences.[6]

-

Streamlined N-terminal Acetylation: It allows for the direct incorporation of an N-acetylated glutamine residue at any position in the peptide sequence without the need for an on-resin acetylation step.

-

Compatibility with Fmoc Chemistry: The trityl group is stable to the piperidine solutions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[2]

Experimental Workflow: SPPS using AC-Gln(trt)-OH

The following is a generalized workflow for the incorporation of AC-Gln(trt)-OH into a peptide sequence using manual or automated SPPS.

Experimental Protocol: SPPS Coupling of AC-Gln(trt)-OH

-

Resin Preparation: Swell the desired solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: Treat the resin with a 20-50% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Activation and Coupling:

-

Dissolve AC-Gln(trt)-OH (typically 2-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.

-

Add a non-nucleophilic base such as DIPEA to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

Figure 1. A simplified workflow for the solid-phase peptide synthesis (SPPS) cycle using AC-Gln(trt)-OH.

Cleavage and Deprotection: Releasing the Final Peptide

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the trityl group from the glutamine residue. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

The cleavage of the trityl group proceeds via an acid-catalyzed mechanism that generates a stable trityl cation. This carbocation is highly reactive and can lead to undesired side reactions with nucleophilic residues in the peptide, such as tryptophan and methionine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. AC-Gln(trt)-OH | C26H26N2O4 | CID 15780739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. CN101468955B - Production method of N-acetyl-L-glutamine - Google Patents [patents.google.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Acetyl-Nγ-trityl-L-glutamine (AC-Gln(trt)-OH)

Abstract: This technical guide provides a comprehensive overview of Nα-Acetyl-Nγ-trityl-L-glutamine (AC-Gln(trt)-OH), a critical protected amino acid derivative for advanced chemical and pharmaceutical research. The document details its core chemical properties, synthesis, and characterization, with a significant focus on its strategic application in solid-phase peptide synthesis (SPPS). We explore the rationale behind the use of the trityl protecting group for the glutamine side chain, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The synthesis of peptides with defined sequences is a cornerstone of modern drug discovery and biochemical research. The process, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] A fundamental challenge in this process is the presence of reactive side chains in many amino acids. These side chains must be temporarily masked with protecting groups to prevent unwanted side reactions during peptide bond formation.[1]

Glutamine (Gln), with its primary amide side chain, presents a specific challenge. During the activation of its carboxylic acid group for coupling, the side-chain amide can undergo a dehydration reaction to form a nitrile, an irreversible and highly undesirable side product. Furthermore, unprotected glutamine can lead to aggregation and poor solubility. The use of a bulky protecting group on the side-chain amide nitrogen is the most effective strategy to circumvent these issues.

AC-Gln(trt)-OH, featuring an N-terminal acetyl group and a triphenylmethyl (trityl, Trt) group on the side-chain amide, is a specialized derivative used in various research contexts. The trityl group offers robust protection under standard coupling conditions while being labile to acidic cleavage for deprotection. This guide will focus on the properties and applications derived from this specific N-acetylated and side-chain protected glutamine.

Core Chemical and Physical Properties

AC-Gln(trt)-OH is a white to off-white solid powder.[2] Its structure is defined by the L-glutamine backbone, an acetyl group on the α-amino group, and a bulky trityl group protecting the γ-amide nitrogen.

Structural and Physicochemical Data

A summary of the key identifiers and computed physicochemical properties for AC-Gln(trt)-OH is presented below. This data is essential for its identification, handling, and use in experimental design.

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | [3] |

| CAS Number | 163277-79-0 | [3] |

| Molecular Formula | C₂₆H₂₆N₂O₄ | [3] |

| Molecular Weight | 430.5 g/mol | [3] |

| Canonical SMILES | CC(=O)NC(=O)O | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][4] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2][5] |

The bulky and hydrophobic trityl group significantly influences the molecule's properties. It enhances solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF), which is a notable advantage over unprotected or other less soluble derivatives.[6]

Synthesis and Characterization

The synthesis of protected amino acids like AC-Gln(trt)-OH is a multi-step process requiring careful control to ensure high purity.

General Synthesis Pathway

The preparation of AC-Gln(trt)-OH involves two key transformations of L-glutamine:

-

Nα-Acetylation: Protection of the alpha-amino group with an acetyl moiety.

-

Nγ-Tritylation: Protection of the side-chain amide with a trityl group.

A common synthetic route starts with the protection of the L-glutamine side chain by reacting it with trityl chloride in the presence of a base.[6] The resulting H-Gln(trt)-OH can then be acetylated at the α-amino position using acetic anhydride or acetyl chloride under controlled basic conditions.

Diagram: Synthesis Logic for AC-Gln(trt)-OH

Caption: General two-step synthesis pathway for AC-Gln(trt)-OH.

Purification and Quality Control

Purification is critical to remove unreacted starting materials and byproducts. Column chromatography on silica gel is the standard method employed for this purpose.[6][7] The purity of the final product must be rigorously assessed to ensure its suitability for subsequent applications.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

¹H NMR: Expected signals include peaks in the aromatic region (δ 7.2–7.5 ppm) corresponding to the numerous protons of the trityl group, along with signals for the glutamine backbone protons (δ 2.1–3.8 ppm) and the acetyl methyl protons.[6]

-

¹³C NMR: Signals in the aromatic region (δ 128–140 ppm) confirm the presence of the trityl group's carbons, alongside carbonyl signals (δ 170–175 ppm) and aliphatic signals for the glutamine side chain (δ 30–35 ppm).[6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound, ensuring it is free from contaminants that could interfere with peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of glutamine derivatives with side-chain protection is in Fmoc-based SPPS. While AC-Gln(trt)-OH itself is N-terminally blocked, its close analog, Fmoc-Gln(trt)-OH, is the workhorse for incorporating glutamine into a growing peptide chain. The principles discussed here are directly applicable.

The Rationale for Trityl Protection

The trityl group is a large, sterically hindering moiety. Its presence on the side-chain amide nitrogen provides several key advantages:

-

Prevention of Dehydration: The steric bulk of the trityl group physically prevents the intramolecular cyclization and subsequent dehydration of the side-chain amide to a nitrile during the activation of the C-terminal carboxyl group. This is particularly important when using powerful carbodiimide-based activating agents.

-

Enhanced Solubility: The hydrophobic nature of the three phenyl rings improves the solubility of the protected amino acid in organic solvents commonly used in SPPS, such as DMF. This facilitates more efficient and complete coupling reactions.

-

Acid Labile Deprotection: The trityl group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The final cleavage cocktail used to release the peptide from the resin simultaneously removes the trityl group, revealing the native glutamine side chain. This process is orthogonal to the base-labile Fmoc group used for Nα-protection during chain assembly.

Diagram: SPPS Workflow Using Fmoc-Gln(trt)-OH

Caption: Standard cycle for incorporating Gln in Fmoc-based SPPS.

Experimental Protocol: Coupling of Fmoc-Gln(trt)-OH

This protocol provides a self-validating system for the incorporation of a glutamine residue into a peptide sequence on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Gln(trt)-OH (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a clean vessel, dissolve Fmoc-Gln(trt)-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color. Causality: Pre-activation forms the highly reactive aminium/uronium active ester, ensuring a rapid and efficient coupling reaction upon addition to the resin.

-

Coupling Reaction: Add the pre-activated solution to the vessel containing the Fmoc-deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: To ensure the reaction is complete (a self-validating step), take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Deprotection of the Trityl Group

The trityl group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal. It is efficiently removed during the final cleavage of the peptide from the resin.

Cleavage Cocktail Example:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

The peptide-resin is treated with this cocktail for 2-3 hours. TFA cleaves the trityl group, and the resulting trityl cations are scavenged by TIS and water to prevent re-attachment to sensitive residues like tryptophan. The cleavage of the N-terminal trityl group from asparagine can sometimes be slow, but this is not typically an issue for the side chain of glutamine.[8]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of AC-Gln(trt)-OH and ensure laboratory safety.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2][5] It should be protected from moisture and light to prevent degradation.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

AC-Gln(trt)-OH and its Fmoc-protected counterpart are indispensable tools in chemical biology and drug development. The strategic use of the trityl group provides a robust and reliable method for protecting the glutamine side chain, preventing deleterious side reactions and enhancing the efficiency of solid-phase peptide synthesis. Understanding the chemical properties, the rationale behind its use, and the detailed experimental protocols outlined in this guide enables researchers to confidently synthesize complex peptides, paving the way for new therapeutic agents and research probes.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

PubChem. (n.d.). AC-Gln(trt)-OH. National Center for Biotechnology Information. Available at: [Link]

-

aapptec. (n.d.). H-Gln(Trt)-OH H2O [102747-84-2]. Available at: [Link]

-

de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

BioCrick. (n.d.). H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity. Available at: [Link]

-

Ede, N. J., & Bray, A. M. (1998). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Journal of Peptide Research, 51(5), 402-8. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. H-Gln(Trt)-OH | 102747-84-2 [chemicalbook.com]

- 3. AC-Gln(trt)-OH | C26H26N2O4 | CID 15780739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]

- 7. digital.csic.es [digital.csic.es]

- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AC-Gln(trt)-OH: Structure, Function, and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Amino Acids in Peptide Science

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acid sequences is paramount. Unwanted side reactions can compromise the integrity and function of the final peptide. This guide focuses on N-acetyl-L-glutamine(trityl)-OH (AC-Gln(trt)-OH), a key building block designed to overcome specific challenges associated with the incorporation of glutamine into peptide chains. The strategic use of the trityl (Trt) protecting group on the side chain amide of glutamine offers a robust solution to prevent deleterious side reactions, thereby ensuring higher purity and yield of the target peptide. This document provides a comprehensive overview of the structure, function, and practical application of AC-Gln(trt)-OH for researchers and professionals in the field.

The Molecular Architecture of AC-Gln(trt)-OH

AC-Gln(trt)-OH is a derivative of the naturally occurring amino acid L-glutamine, chemically modified with two key protective groups: an N-terminal acetyl group and a side-chain trityl group.

Chemical Structure and Properties

The structure of AC-Gln(trt)-OH, formally known as (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid, is characterized by a chiral center at the alpha-carbon, an acetylated N-terminus, and a bulky trityl group attached to the side-chain amide nitrogen.[1]

| Property | Value | Source |

| Molecular Formula | C26H26N2O4 | [1] |

| Molecular Weight | 430.5 g/mol | [1] |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| CAS Number | 163277-79-0 | [1] |

The presence of the bulky, hydrophobic trityl group significantly influences the molecule's solubility, making it more soluble in organic solvents commonly used in peptide synthesis compared to its unprotected counterpart.[3][4]

Sources

A Senior Application Scientist's In-Depth Guide to AC-Gln(trt)-OH (CAS: 163277-79-0) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Glutamine in Peptide Therapeutics

In the intricate world of peptide synthesis, the successful incorporation of each amino acid residue is paramount to achieving the desired final product with high purity and yield. Glutamine (Gln), with its amide-containing side chain, presents a unique challenge. Under the activation conditions required for peptide bond formation, the unprotected side-chain amide can undergo dehydration to form a nitrile, or the N-terminal glutamine can cyclize to form pyroglutamate. These side reactions not only consume the desired product but also introduce impurities that are often difficult to remove. To circumvent these issues, protection of the glutamine side chain is essential. This guide provides an in-depth technical overview of Nα-acetyl-Nδ-trityl-L-glutamine (AC-Gln(trt)-OH), a key building block in modern peptide chemistry.

The trityl (Trt) group, a bulky triphenylmethyl moiety, serves as an excellent protecting group for the side-chain amide of glutamine. Its steric hindrance effectively prevents the undesirable side reactions.[1] Furthermore, the use of Trt-protected glutamine derivatives often enhances the solubility of the amino acid in the organic solvents commonly used in solid-phase peptide synthesis (SPPS).[2] The Nα-acetyl group in AC-Gln(trt)-OH makes this molecule particularly useful in specific applications, such as the synthesis of N-terminally acetylated peptides, which are common in biological systems and can exhibit enhanced stability and altered biological activity.[3]

This guide will delve into the synthesis, purification, quality control, and application of AC-Gln(trt)-OH, providing both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their peptide synthesis endeavors.

Physicochemical Properties of AC-Gln(trt)-OH

A thorough understanding of the physicochemical properties of AC-Gln(trt)-OH is fundamental for its effective use.

| Property | Value | Source |

| CAS Number | 163277-79-0 | [4] |

| Molecular Formula | C26H26N2O4 | [4] |

| Molecular Weight | 430.5 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM) | [2] |

| Storage | 2-8°C | [6] |

Synthesis and Purification of AC-Gln(trt)-OH: A Step-by-Step Protocol

The synthesis of AC-Gln(trt)-OH involves two key steps: the protection of the glutamine side-chain amide with a trityl group and the subsequent acetylation of the α-amino group.

Part 1: Synthesis of H-Gln(trt)-OH

Causality: The first step is the selective protection of the side-chain amide. This is achieved by reacting L-glutamine with trityl chloride in the presence of a base. The base is crucial for deprotonating the amide nitrogen, making it nucleophilic enough to attack the trityl chloride.

Protocol:

-

Dissolution: Dissolve L-glutamine in a suitable solvent system, such as a mixture of water and an organic solvent like dioxane, in the presence of a base like sodium hydroxide.

-

Tritylation: Slowly add a solution of trityl chloride in an organic solvent (e.g., dioxane) to the glutamine solution with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to precipitate the product.

-

Isolation: Collect the crude H-Gln(trt)-OH by filtration, wash with water, and dry under vacuum.

Part 2: Synthesis of AC-Gln(trt)-OH

Causality: The second step is the Nα-acetylation. Acetic anhydride is a common and effective acetylating agent for amino groups. The reaction is typically carried out in an aqueous solution at a slightly basic pH to ensure the amino group is deprotonated and reactive.[7]

Protocol:

-

Dissolution: Suspend the crude H-Gln(trt)-OH in water.

-

pH Adjustment: Adjust the pH of the suspension to approximately 8 with a suitable base (e.g., sodium bicarbonate).

-

Acetylation: Add acetic anhydride dropwise to the suspension while maintaining the pH at 8 by the continuous addition of the base.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Acidification and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the AC-Gln(trt)-OH. Collect the product by filtration, wash with cold water, and dry under vacuum.[7]

Purification of AC-Gln(trt)-OH

Causality: The crude product often contains unreacted starting materials and by-products. Purification by column chromatography is a standard and effective method to obtain high-purity AC-Gln(trt)-OH. The choice of solvent system is critical for achieving good separation.

Protocol:

-

Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude AC-Gln(trt)-OH in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified AC-Gln(trt)-OH.

Quality Control and Analytical Methods: Ensuring Purity and Identity

Rigorous quality control is essential to ensure the suitability of AC-Gln(trt)-OH for peptide synthesis. The following analytical techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column is typically used, where the non-polar stationary phase separates compounds based on their hydrophobicity.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[8]

-

Acceptance Criteria: Purity should typically be ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of AC-Gln(trt)-OH. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Protocol:

-

Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

Spectrometer: 400 MHz or higher.

-

Expected 1H NMR Signals:

-

Aromatic protons of the trityl group (multiplet, ~7.2-7.5 ppm).

-

Amide protons (singlets or broad signals).

-

α-proton of glutamine (multiplet).

-

β and γ-protons of the glutamine side chain (multiplets).

-

Methyl protons of the acetyl group (singlet, ~2.0 ppm).

-

-

Expected 13C NMR Signals:

-

Aromatic carbons of the trityl group.

-

Carbonyl carbons (amide and carboxylic acid).

-

α, β, and γ carbons of the glutamine backbone.

-

Methyl carbon of the acetyl group.

-

Mass Spectrometry (MS)

Causality: Mass spectrometry provides an accurate determination of the molecular weight of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing such molecules.[9]

Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of AC-Gln(trt)-OH ([M+H]+ or [M-H]-).

Application in Solid-Phase Peptide Synthesis (SPPS)

AC-Gln(trt)-OH is a valuable building block in Fmoc-based SPPS. The following is a generalized workflow for its incorporation into a growing peptide chain.

Workflow for Incorporating AC-Gln(trt)-OH in SPPS

Caption: General workflow for incorporating AC-Gln(trt)-OH in Fmoc-SPPS.

Detailed Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF for 30 minutes.[4]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF.[4]

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and by-products.

-

Coupling:

-

Pre-activate AC-Gln(trt)-OH (e.g., 3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test like the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection: Releasing the Final Peptide

Causality: The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The trityl group is acid-labile and is typically cleaved simultaneously with the peptide from the resin using a strong acid cocktail containing scavengers.

Cleavage Mechanism of the Trityl Group

Caption: Acid-catalyzed cleavage of the trityl protecting group.

Protocol:

-

Preparation: Wash the dried peptidyl-resin with DCM.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to trap the reactive carbocations generated during deprotection. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[10]

-

Cleavage Reaction: Treat the peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The crude peptide is then purified by preparative HPLC.

AC-Gln(trt)-OH in Drug Development

The use of protected amino acids like AC-Gln(trt)-OH is fundamental to the development of peptide-based therapeutics. The ability to synthesize complex and modified peptides with high purity allows for the exploration of new drug candidates with improved efficacy, stability, and target specificity.[11] N-terminal acetylation, facilitated by reagents like AC-Gln(trt)-OH, can mimic natural post-translational modifications, potentially enhancing the biological activity or stability of a peptide drug.[3]

Conclusion

AC-Gln(trt)-OH is a critical reagent for any researcher involved in peptide synthesis. Its use effectively mitigates common side reactions associated with glutamine incorporation, leading to higher purity and yields of the target peptide. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, empowers scientists to tackle the synthesis of complex peptides with greater confidence and success, ultimately accelerating the discovery and development of new peptide-based therapeutics.

References

-

ChemBK. Nα-Ac-Nδ-trityl-L-glutamine. Available from: [Link]

-

A Dangerous Polymer: Organic Synthesis of Poly(Glutamine) - LOUIS - UAH. Available from: [Link]

-

ResearchGate. Preparation and use of N-acetyl-α-amino acids. Available from: [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. Available from: [Link]

-

Digital CSIC. Solid-phase peptide synthesis. Available from: [Link]

-

A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC - NIH. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]

-

A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Available from: [Link]

-

Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - MDPI. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. Available from: [Link]

-

Solid-phase synthesis of peptides with C-terminal asparagine or glutamine - ResearchGate. Available from: [Link]

-

A pragmatic and readily implemented quality control strategy for HPLC-MS and GC-MS-based metabonomic analysis. - SciSpace. Available from: [Link]

-

N-acetyl-L-glutamine, a liquid-stable source of glutamine, partially prevents changes in body weight and on intestinal immunity induced by protein energy malnutrition in pigs - PubMed. Available from: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? - Biotage. Available from: [Link]

-

Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC - NIH. Available from: [Link]

-

Trends in peptide drug discovery. Available from: [Link]

-

Safety and efficacy of adding intravenous N-acetylcysteine to parenteral L-alanyl-L-glutamine in hospitalized patients undergoing surgery of the colon: a randomized controlled trial - PubMed. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available from: [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. Available from: [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. Available from: [Link]

-

Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 - PMC - NIH. Available from: [Link]

-

Trends in peptide drug discovery. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. louis.uah.edu [louis.uah.edu]

- 6. Tritylamines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

An In-depth Technical Guide to (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Protected Glutamine Derivative with Therapeutic Potential

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid is a synthetic derivative of the amino acid L-glutamine. This molecule incorporates two key chemical modifications: an N-acetyl group at the alpha-amino position and a trityl protecting group on the side-chain amide. These modifications are not merely structural alterations; they are strategically implemented to enhance the compound's stability and potential as a research tool or therapeutic precursor.

The N-acetylation of amino acids, such as in N-acetyl-L-glutamine (NAG), has been shown to improve stability in aqueous solutions compared to the parent amino acid.[1] NAG is utilized as a more stable form of glutamine in various applications, including as a component in parenteral nutrition and as a neuroprotective agent.[1][2] The trityl group, a bulky triphenylmethyl moiety, is a well-established protecting group for amines, amides, and hydroxyl groups in organic synthesis, particularly in peptide chemistry.[3][4][5] Its presence on the glutamine side-chain amide suggests a role in synthetic strategies where selective protection and deprotection are required.

This technical guide provides a comprehensive overview of (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid, from its proposed synthesis to its physicochemical properties and potential applications in research and drug development.

Physicochemical Properties

While specific experimental data for (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid is not extensively available in public literature, its properties can be predicted based on its constituent functional groups and the known properties of related compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₂₆H₂₆N₂O₄ | Based on the addition of an acetyl group (C₂H₂O) to the amino precursor C₂₄H₂₄N₂O₃. |

| Molecular Weight | 430.49 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on the appearance of N-trityl-L-glutamine and other protected amino acids.[4] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | The large, nonpolar trityl group significantly decreases aqueous solubility. |

| Stability | The N-acetyl group is expected to confer greater stability in solution compared to the free amino acid precursor, particularly against intramolecular cyclization.[1] The trityl group is stable under neutral and basic conditions but is readily cleaved by acids.[5] |

Synthesis and Purification: A Proposed Experimental Protocol

A plausible synthetic route to (2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid involves the N-acetylation of its corresponding amino precursor, (2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid (also known as N-trityl-L-glutamine).

Diagram of the Proposed Synthetic Pathway

Sources

- 1. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

A Technical Guide to Trityl Side-Chain Protection of N-acetyl-L-glutamine

This in-depth technical guide provides a comprehensive overview of the theory and practice of protecting the side-chain amide of N-acetyl-L-glutamine using a trityl (Trt) group. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and other applications where the selective modification of glutamine is paramount.

Strategic Imperative: The Rationale for Glutamine Side-Chain Protection

Glutamine, with its terminal carboxamide, is a functionally critical amino acid. However, in the context of complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), this side chain is not inert. The amide nitrogen can undergo undesirable side reactions, such as dehydration to a nitrile when exposed to carbodiimide coupling reagents, and the amide itself can participate in unwanted cyclization reactions.[1][2] Protecting the side-chain amide is therefore a crucial strategy to prevent these issues, ensuring the integrity of the final peptide or molecule.[1]

The trityl (triphenylmethyl) group has emerged as a highly effective protecting group for the glutamine side chain. Its significant steric bulk provides excellent protection, and its acid-labile nature allows for selective removal under conditions that can be orthogonal to other protecting groups used in peptide synthesis, such as the base-labile Fmoc group.[1][2] The use of N-δ-trityl-L-glutamine derivatives also enhances the solubility of the amino acid in organic solvents like dimethylformamide (DMF), which is a significant advantage in SPPS.[2][3]

The Chemistry of Trityl Protection: A Mechanistic Perspective

The protection of the glutamine side-chain amide with a trityl group is typically achieved using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base.[4] The reaction does not proceed via a direct SN2 attack on the quaternary carbon of the trityl chloride, which is sterically impossible.[5] Instead, the reaction proceeds through an SN1 mechanism.[5]

The process begins with the formation of the highly stable trityl cation. This carbocation is stabilized by the extensive resonance delocalization across the three phenyl rings. The base, commonly pyridine or diisopropylethylamine (DIPEA), facilitates the reaction by neutralizing the hydrochloric acid byproduct.[5] The amide nitrogen of the N-acetyl-L-glutamine then acts as a nucleophile, attacking the trityl cation to form the protected product.

The significant steric hindrance of the trityl group makes it selective for primary amines and other less hindered nucleophiles.[6] This property is advantageous when working with multifunctional molecules.[6]

Experimental Protocol: Synthesis of N-acetyl-N'-trityl-L-glutamine

This section details a robust, field-proven protocol for the trityl protection of the N-acetyl-L-glutamine side chain. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-acetyl-L-glutamine | ≥98% | Sigma-Aldrich | Ensure it is completely dry. |

| Trityl Chloride (Trt-Cl) | ≥98% | Acros Organics | Store in a desiccator. |

| Pyridine | Anhydrous | Fisher Scientific | Use a freshly opened bottle or freshly distilled. |

| Dichloromethane (DCM) | Anhydrous | EMD Millipore | Use a freshly opened bottle or dried over molecular sieves. |

| Diethyl Ether | Reagent Grade | VWR | For precipitation. |

| Ethyl Acetate | ACS Grade | Avantor | For chromatography. |

| Hexanes | ACS Grade | Avantor | For chromatography. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Protection Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a stopper, dissolve N-acetyl-L-glutamine (1.0 eq) in anhydrous pyridine (approximately 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: To the stirred solution, add trityl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product should have a higher Rf value than the starting material. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[7]

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of cold water (approximately 20 mL).

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 50:50 hexanes:ethyl acetate) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-acetyl-N'-trityl-L-glutamine as a white solid. The introduction of the trityl group often facilitates crystallization.[6]

-

Workflow Diagram: Trityl Protection

Caption: Workflow for the trityl protection of N-acetyl-L-glutamine.

Deprotection Strategies: Releasing the Amide

The trityl group is prized for its lability under acidic conditions.[4] This allows for its removal without affecting other protecting groups that are stable to acid but labile to bases (like Fmoc) or hydrogenation (like Cbz). This orthogonality is a cornerstone of modern synthetic chemistry.[1]

Deprotection Mechanisms and Reagent Choices

The deprotection is essentially the reverse of the protection reaction. In the presence of a strong acid, such as trifluoroacetic acid (TFA), the protected amide is protonated, leading to the cleavage of the C-N bond and the regeneration of the stable trityl cation.[5] The choice of acid and reaction conditions can be tuned to achieve selective deprotection.

| Deprotection Method | Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM, or up to 95% TFA for full deprotection.[2][4][8] | Fast, efficient, and widely used in SPPS. | Can cleave other acid-labile groups (e.g., Boc) if not carefully controlled. |

| Acetic Acid | 80-90% aqueous acetic acid, often with heating.[9] | Milder than TFA, can offer greater selectivity. | Slower reaction times, may require heat. |

| Catalytic Hydrogenation | H2, Pd/C.[6][9] | Orthogonal to acid- and base-labile groups. | Can reduce other functional groups (e.g., Cbz, alkenes). |

| Lewis Acids | ZnBr2, BF3·Et2O.[6] | Useful for substrates sensitive to protic acids. | May require specific scavengers. |

Step-by-Step Deprotection Protocol (TFA Method)

-

Reaction Setup: Dissolve the N-acetyl-N'-trityl-L-glutamine (1.0 eq) in dichloromethane (DCM, approx. 20 mL per gram).

-

Reagent Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 2-5%. For complete and rapid deprotection, a solution of 95% TFA with scavengers like triisopropylsilane (TIS) and water can be used.[10]

-

Reaction Progression: Stir the mixture at room temperature for 1-2 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual acid.

-

The crude deprotected product can be precipitated by adding cold diethyl ether.

-

-

Purification:

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization or chromatography.

-

Workflow Diagram: Trityl Deprotection

Caption: Workflow for the TFA-mediated deprotection of N-acetyl-N'-trityl-L-glutamine.

Conclusion and Future Perspectives

The trityl group is a robust and versatile tool for the side-chain protection of glutamine in complex chemical syntheses. Its ease of introduction, stability under various conditions, and facile, selective removal under acidic conditions make it an invaluable asset in peptide synthesis and drug development.[3][6][11] By understanding the underlying chemical principles and employing validated protocols, researchers can effectively leverage trityl protection to achieve their synthetic goals with high purity and yield. The continued development of new trityl-type protecting groups with modulated acid lability will further expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and novel molecules.[2][12]

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

-

Common Organic Chemistry. Trityl Protection. Available from: [Link]

-

ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. (2022-06-13). Available from: [Link]

-

Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. Available from: [Link]

-

Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. Available from: [Link]

-

Organic Chemistry Portal. Tritylamines. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

LOUIS - UAH. A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). Available from: [Link]

-

McMurray, J. S., et al. (2007). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of Medicinal Chemistry, 50(23), 5849-5852. Available from: [Link]

-

de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 91-94. Available from: [Link]

- Google Patents. WO2015084189A1 - Methods of detecting and measuring glutamine and analogues thereof, and methods related thereto.

-

Chen, Y., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(35), 7678-7684. Available from: [Link]

-

ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids. (2025-08-07). Available from: [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase.... Available from: [Link]

-

ResearchGate. Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. (2016-06-23). Available from: [Link]

-

SciRP.org. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Available from: [Link]

Sources

- 1. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 10. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. acgpubs.org [acgpubs.org]

The Trityl Guardian: A Technical Guide to the Strategic Protection of Glutamine in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides demands precision and a deep understanding of amino acid chemistry. Among the proteinogenic amino acids, glutamine (Gln) presents a unique set of challenges that can compromise the integrity of the final peptide product. This in-depth technical guide provides a comprehensive exploration of the critical role the trityl (Trt) protecting group plays in overcoming these challenges, ensuring the synthesis of high-purity, high-yield peptides. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that inform the use of trityl-protected glutamine in modern peptide synthesis.

The Glutamine Conundrum: Inherent Reactivity and Side Reactions

The side chain of glutamine, with its primary amide, is susceptible to two primary intramolecular side reactions during the iterative cycles of solid-phase peptide synthesis (SPPS). These reactions are particularly problematic under the conditions of Nα-deprotection and amino acid coupling.

Pyroglutamate Formation: The N-Terminal Threat

When a glutamine residue is at the N-terminus of a peptide chain, its side-chain amide can be attacked by the free α-amino group. This intramolecular cyclization results in the formation of a stable five-membered ring, pyroglutamate (pGlu), and the irreversible termination of the peptide chain. This side reaction is a significant concern as it leads to truncated peptide impurities that can be difficult to separate from the desired product.

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.

Dehydration to Nitrile: A Consequence of Activation

During the coupling step, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. Common activating agents, particularly carbodiimides like N,N'-diisopropylcarbodiimide (DIC), can also react with the side-chain amide of glutamine, leading to its dehydration and the formation of a nitrile. This modification introduces a non-natural amino acid into the peptide sequence, which can alter its three-dimensional structure and biological activity.[1]

Caption: Dehydration of the glutamine side chain to a nitrile during peptide coupling.

The Trityl Group: A Bulky and Labile Guardian

To circumvent these deleterious side reactions, the side-chain amide of glutamine must be protected. The triphenylmethyl (trityl, Trt) group has emerged as the protecting group of choice in Fmoc-based SPPS for several compelling reasons.[2]

Chemical Properties and Rationale for Use

The trityl group is a large, sterically hindering moiety that physically blocks the side-chain amide from participating in unwanted reactions.[3] Its key features include:

-

Acid Lability: The trityl group is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[4]

-

Base Stability: It is completely stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group, ensuring its integrity throughout the iterative cycles of peptide chain elongation.[3] This orthogonality to the Fmoc group is fundamental to its utility in SPPS.[5]

-

Enhanced Solubility: A significant practical advantage of using Fmoc-Gln(Trt)-OH is its enhanced solubility in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Gln-OH, which is notoriously poorly soluble.[6][7] This improved solubility facilitates more efficient and complete coupling reactions.[6]

The combination of steric bulk, appropriate lability, and improved solubility makes the trityl group an ideal guardian for the glutamine side chain.

Mechanism of Trityl Protection and Deprotection

Protection: The trityl group is typically introduced by reacting glutamine with trityl chloride in the presence of a base. The reaction proceeds via an SN1 mechanism, involving the formation of the highly stable trityl cation.

Caption: Mechanism of trityl protection of the glutamine side-chain amide.

Deprotection: The removal of the trityl group is an acid-catalyzed process. Protonation of the protected amide nitrogen is followed by the departure of the highly stable trityl cation, which is resonance-stabilized.

Caption: Mechanism of acid-catalyzed deprotection of the trityl group.

Experimental Protocols

The following protocols provide a framework for the use of trityl-protected glutamine in Fmoc-SPPS.

Synthesis of Fmoc-Gln(Trt)-OH

While commercially available, for completeness, a general procedure for the synthesis of Fmoc-Gln(Trt)-OH is outlined below, based on established chemical principles.

Materials:

-

Fmoc-Gln-OH

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Suspend Fmoc-Gln-OH in a mixture of DCM and DMF.

-

Add TEA or DIPEA to the suspension and stir until a clear solution is obtained.

-

Add Trityl chloride in one portion and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Fmoc-Gln(Trt)-OH as a white solid.

Incorporation of Fmoc-Gln(Trt)-OH into a Peptide Sequence via SPPS

This protocol assumes a standard manual Fmoc-SPPS workflow.

Materials:

-

Fmoc-protected amino acid resin

-

20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

-

Fmoc-Gln(Trt)-OH

-

Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

-

DIPEA

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.[6]

-

Coupling:

-

Pre-activate a solution of Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading), coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage and Deprotection of a Gln(Trt)-Containing Peptide

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIPS)/Water, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[8]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Comparative Analysis

The use of Fmoc-Gln(Trt)-OH has been demonstrated to result in significantly purer peptides compared to syntheses using unprotected Fmoc-Gln-OH.[4] While specific yields are sequence-dependent, the mitigation of chain termination from pyroglutamate formation and the prevention of nitrile side products invariably lead to a higher proportion of the desired full-length peptide.

| Parameter | Unprotected Gln (Fmoc-Gln-OH) | Trityl-Protected Gln (Fmoc-Gln(Trt)-OH) | Rationale for Improvement |

| Solubility in DMF | Low, can lead to precipitation[9] | High[6][7] | The bulky, hydrophobic trityl group disrupts intermolecular hydrogen bonding between the amide side chains, improving solvation. |

| Pyroglutamate Formation | High risk at N-terminus | Minimized | The trityl group sterically hinders the intramolecular cyclization reaction. |

| Nitrile Formation | High risk with carbodiimide activators[1] | Prevented[4] | The protected amide is not susceptible to dehydration by coupling reagents. |

| Crude Peptide Purity | Often lower due to side products | Significantly higher[4] | Elimination of major side reactions leads to a cleaner crude product profile. |

| Overall Yield | Reduced by chain termination and side products | Increased | More efficient couplings and prevention of termination pathways improve the yield of the target peptide. |

Troubleshooting and Field-Proven Insights

Issue: Incomplete removal of the trityl group during final cleavage.

Cause and Solution: While rare for Gln(Trt), this can sometimes be observed, particularly in long or sterically hindered peptides.

-

Extend Cleavage Time: Increasing the TFA treatment time to 4-6 hours can facilitate complete deprotection.

-

Optimize Scavengers: The trityl cation is a potent electrophile that can re-attach to nucleophilic residues like tryptophan or cysteine. The inclusion of scavengers such as triisopropylsilane (TIPS) is crucial to quench the trityl cation as it is formed.[6] A standard cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) is effective for most sequences. For peptides containing sensitive residues, a more complex scavenger mixture may be required.[9]

Expert Tip: The characteristic yellow-orange color of the cleavage solution is a good visual indicator of trityl cation formation and, therefore, successful deprotection.[8]

Conclusion: The Indispensable Role of the Trityl Group

The strategic use of the trityl group for the side-chain protection of glutamine is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. It is not merely a procedural step but a critical decision that directly impacts the success of synthesizing complex or lengthy peptides. By preventing deleterious side reactions such as pyroglutamate and nitrile formation, and by improving the solubility and handling of the glutamine building block, the trityl group ensures the fidelity of the synthetic process. This leads to higher purity crude products, simplified purification, and ultimately, a more reliable and efficient path to obtaining the target peptide for research and development. For any scientist engaged in peptide synthesis, a thorough understanding of the chemistry and application of trityl-protected glutamine is essential for achieving the highest standards of quality and success.

References

-

Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.

- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Atherton, E., & Sheppard, R. C. (1985). Protecting groups for asparagine and glutamine in peptide synthesis.

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 99-107.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Liu, Y., & Li, D. (2014). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 86(15), 7505-7513.

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

AAPPTEC. Cleavage Cocktails; Reagent B. [Link]

- Google Patents. Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

Sources

- 1. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Trityl Protection: A Guide to Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

For researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) presents a recurring set of challenges. From poor solubility of the free amino acid to the persistent threat of deleterious side reactions, Gln can be a bottleneck in the synthesis of complex peptides. This guide provides an in-depth technical overview of Fmoc-Gln(Trt)-OH, a cornerstone reagent that systematically addresses these issues. We will explore the mechanistic rationale for its use, provide field-proven protocols, and detail troubleshooting strategies to ensure the successful synthesis of glutamine-containing peptides.

The Glutamine Problem: Why Side-Chain Protection is Non-Negotiable

The journey of synthesizing a peptide is a sequence of meticulously controlled chemical reactions—coupling and deprotection cycles. The side chain of glutamine, with its primary amide, introduces specific vulnerabilities within this process.

Dehydration and Nitrile Formation

Under the activating conditions required for peptide bond formation, particularly with carbodiimide-based reagents, the side-chain amide of an unprotected glutamine can undergo dehydration to form a nitrile. This irreversible modification terminates the peptide chain extension at that point and introduces a significant impurity that is often difficult to separate from the target peptide. This side reaction becomes increasingly probable in longer synthetic sequences where a Gln residue is exposed to coupling reagents multiple times[1].

Pyroglutamate Formation

An unprotected N-terminal glutamine residue has a high propensity to cyclize, forming pyroglutamate (pGlu)[2][3][4][5]. This intramolecular reaction involves the nucleophilic attack of the N-terminal amine on the side-chain amide, releasing ammonia[6]. While this is most common at the N-terminus, internal Gln residues can also be susceptible, particularly during the acidic conditions of final cleavage or prolonged storage. The formation of pGlu is problematic as it caps the N-terminus, preventing further elongation, and introduces a modification that can alter the peptide's biological activity.

Solubility Challenges

Perhaps the most immediate practical issue is the poor solubility of Fmoc-Gln-OH in standard SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][7]. This necessitates the use of large solvent volumes, which can decrease reaction efficiency and increase costs. Poor solubility can lead to incomplete dissolution of the amino acid, resulting in failed or slow couplings and lower purity of the final product.

The Trityl Group: An Optimal Solution for Glutamine Protection

To circumvent these challenges, the side-chain amide of glutamine is protected. In the context of Fmoc-based SPPS, the triphenylmethyl (Trityl, Trt) group has emerged as the protecting group of choice[1].

The Trt group is a bulky, sterically hindering moiety that effectively shields the side-chain amide from unwanted reactions. Its key advantages are:

-

Enhanced Solubility: The large, hydrophobic Trt group dramatically increases the solubility of the Fmoc-amino acid derivative in organic solvents[7][8][9]. Fmoc-Gln(Trt)-OH dissolves readily in DMF and NMP, allowing for efficient and reliable coupling reactions[7][8].

-